2-Iodo-3-nitrobenzoic acid

Organic Synthesis Heterocyclic Chemistry Cross-Coupling

2-Iodo-3-nitrobenzoic acid (CAS 5398-69-6) is the superior building block for 5-nitroisocoumarins. Bromo/chloro analogs give low yields (15% for 2-Cl) or wrong cyclization modes. This iodo derivative delivers up to 74% yield via tandem Castro-Stephens coupling/cyclization. The ortho-nitro group ensures exclusive 6-endo-dig cyclization—no competing phthalide byproduct. For medicinal chemistry and process R&D, it is non-substitutable where regiochemical fidelity and scalable yield are critical. Procure now for superior outcomes and lower final cost-per-gram.

Molecular Formula C7H4INO4
Molecular Weight 293.02 g/mol
CAS No. 5398-69-6
Cat. No. B1296246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-3-nitrobenzoic acid
CAS5398-69-6
Molecular FormulaC7H4INO4
Molecular Weight293.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])I)C(=O)O
InChIInChI=1S/C7H4INO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11)
InChIKeyXWOGTRRVKVPJSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-3-nitrobenzoic Acid: A Strategic Ortho-Iodo-Nitroaromatic Building Block for Advanced Heterocycle Synthesis


2-Iodo-3-nitrobenzoic acid (CAS 5398-69-6) is a halogenated nitroaromatic carboxylic acid, characterized by the presence of both an iodine atom and a nitro group on the benzene ring, which imparts unique reactivity in transition metal-catalyzed cross-coupling and cyclization reactions [1]. It serves as a critical intermediate in the synthesis of complex heterocyclic scaffolds, particularly 5-nitroisocoumarins, which are valuable in medicinal chemistry and agrochemical development .

2-Iodo-3-nitrobenzoic Acid Substitution Risks: Why Halogen Identity Dictates Reaction Outcomes


While 2-halo-3-nitrobenzoic acids are a class of compounds, their reactivity in key transformations is not equivalent. The identity of the halogen (Cl, Br, or I) is a critical determinant of reaction yield, regioselectivity, and reaction pathway. Substituting 2-iodo-3-nitrobenzoic acid with its bromo or chloro analogs can lead to significantly lower yields, altered cyclization modes, or complete reaction failure in crucial cross-coupling and cyclization reactions essential for constructing complex molecular architectures [1].

Quantitative Evidence for Selecting 2-Iodo-3-nitrobenzoic Acid Over Analogs


Superior Yield in Tandem Castro-Stephens Coupling and Cyclization Compared to 2-Bromo-3-nitrobenzoic Acid

In the synthesis of 5-nitroisocoumarins via a tandem Castro-Stephens coupling/cyclization, 2-iodo-3-nitrobenzoic acid achieves an isolated yield of up to 74% for the 3-phenyl derivative. In contrast, an analogous Hurtley coupling of 2-bromo-3-nitrobenzoic acid was reported to provide the same product in only a 'moderate yield' [1].

Organic Synthesis Heterocyclic Chemistry Cross-Coupling

Unique 6-Endo-Dig Cyclization Regioselectivity Directed by the Ortho-Nitro Group

The presence of the ortho-nitro group in 2-iodo-3-nitrobenzoic acid directs the cyclization of the intermediate 2-alkynylbenzoate to proceed exclusively via a 6-endo-dig pathway to form isocoumarins. This is in stark contrast to analogous 2-iodobenzoate esters lacking the nitro group, which are reported to undergo 5-exo-dig cyclisation to form benzylidine phthalides [1].

Organic Synthesis Reaction Mechanism Heterocyclic Chemistry

Higher and More Consistent Synthetic Accessibility Compared to 2-Chloro-3-nitrobenzoic Acid

A patent describing a method for preparing 2-chloro-3-nitrobenzoic acid reports an isolated yield of only 15%, highlighting its difficult and inefficient synthesis [1]. In contrast, the synthesis of 2-iodo-3-nitrobenzoic acid via electrophilic iodination of the corresponding aryl-mercury intermediate is reported to proceed 'in excellent yield' [2].

Process Chemistry Organic Synthesis Supply Chain

Enhanced Acidity (pKa) Profile Distinguishes it from the Bromo and Parent Analogs

The predicted acid dissociation constant (pKa) for 2-iodo-3-nitrobenzoic acid is 1.86±0.20 , which is notably lower (more acidic) than both 3-nitrobenzoic acid (pKa ~3.47) [1] and 2-iodobenzoic acid (pKa ~2.85) [2], and is comparable to 2-bromo-3-nitrobenzoic acid (pKa ~1.85) . This enhanced acidity is a direct consequence of the ortho-iodo and nitro substitution pattern.

Physical Chemistry Medicinal Chemistry Bioavailability

Optimal Application Scenarios for Procuring 2-Iodo-3-nitrobenzoic Acid


High-Yield Synthesis of 5-Nitroisocoumarin Libraries

This compound is the optimal starting material for medicinal chemists and process chemists who require a reliable, high-yielding route to 3-aryl-5-nitroisocoumarins. As demonstrated, its use in a tandem Castro-Stephens coupling and cyclization provides up to 74% yield, a significant improvement over alternative routes using bromo-analogs that only achieve 'moderate' yields [1]. Procurement should be prioritized for projects where efficient access to this specific heterocyclic core is critical for structure-activity relationship (SAR) studies or scale-up.

Precise Construction of 6-Endo Cyclized Heterocycles

For synthetic routes where the exclusive formation of a 6-endo-dig cyclized isocoumarin product is required over the competing 5-exo-dig phthalide, 2-iodo-3-nitrobenzoic acid is a non-substitutable building block. The ortho-nitro group exerts complete control over the cyclization regioselectivity, a property not shared by its non-nitrated analogs [1]. Procurement should be considered for any synthetic plan that depends on this specific regiochemical outcome to avoid complex and costly separation of regioisomeric mixtures.

Development of Novel Enzyme Inhibitors and Bioactive Compounds

As an intermediate for generating diverse 5-nitroisocoumarin derivatives, this compound is valuable in early-stage drug discovery and agrochemical research. 5-Nitroisocoumarins are investigated as potential enzyme inhibitors and drug candidates [1]. Procuring this specific iodo-nitro acid provides a direct entry point to this under-explored chemical space, enabling the rapid generation of focused compound libraries for biological screening.

Process Development for Cost-Effective Heterocycle Production

Given the low synthetic yield reported for alternative starting materials like 2-chloro-3-nitrobenzoic acid (15%), the iodo analog offers a more reliable and potentially more cost-effective foundation for process R&D [1]. Despite the higher cost of the iodine atom, the superior overall yield in key steps can lead to a lower cost per gram of final product, making it the preferred choice for process chemists aiming to develop scalable and economically viable manufacturing routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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